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Compound of Interest

(2-Chlorophenyl)
(cyclopentyl)methanol

Cat. No.: B7844791

Compound Name:

Executive Summary & Compound Identity

(2-Chlorophenyl)(cyclopentyl)methanol (CAS: 19833-92-2) is a critical lipophilic
intermediate, often encountered in the reduction of (2-chlorophenyl)(cyclopentyl)methanone. It
serves as a structural analog or impurity marker in the synthesis of aryl-cycloalkylamine
anesthetics (e.g., Ketamine series) and is utilized in the preparation of bicyclic aromatic
hydrocarbons.

Understanding its solubility landscape is essential for:
e Process Optimization: Designing high-yield liquid-liquid extractions.
 Purification: Selecting anti-solvents for crystallization.

» Analytical Development: Formulating stable standard solutions for HPLC/GC.

Physicochemical Descriptors

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b7844791?utm_src=pdf-interest
https://www.benchchem.com/product/b7844791?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7844791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Context
2-Chlorophenyl

UPAC Name Ecyclopenfyl)m);t)hanol

CAS RN 19833-92-2 Alcohol Form

Molecular Formula

Molecular Weight 210.70 g/mol

LogP (Calc) 35-37 Highly Lipophilic

H-Bond Donor

1 (Hydroxyl group)

Protogenic capability

H-Bond Acceptor

1 (Oxygen)

Interaction with protic solvents

Physical State

Solid / Viscous Oil

Low melting point solid

(approx. 50-60°C estimated)

Solubility Thermodynamics & Solvent Interaction

Mechanisms

The solubility of (2-Chlorophenyl)(cyclopentyl)methanol is governed by the competition

between the cohesive energy of the solute (crystal lattice energy) and the solvation energy

provided by the solvent.

Mechanistic Interactions

Aromatic

Stacking: The 2-chlorophenyl moiety drives solubility in aromatic solvents (Toluene) and
chlorinated hydrocarbons (DCM).

Hydrophobic Effect: The cyclopentyl ring significantly increases lipophilicity, making the

compound sparingly soluble in water but highly soluble in non-polar organic solvents.

Hydrogen Bonding: The secondary hydroxyl group allows for high solubility in alcohols

(Methanol, Ethanol) via donor-acceptor interactions.
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Predicted Solubility Profile

Based on Quantitative Structure-Property Relationships (QSPR) and functional group analysis,

the solubility profile is categorized below:

Solvent Class

Solubility
Prediction

Mechanistic
Rationale

Application

Chlorinated (DCM,

Chloroform)

Very High (>500
mg/mL)

Strong dispersion
forces + dipole

interactions.

Reaction solvent;

Extraction.

Alcohols (MeOH,
EtOH, IPA)

High (>200 mg/mL)

H-bonding matches

solute's OH group.

Stock solutions;

Crystallization solvent.

Oxygen lone pairs

Ethers (THF, MTBE) High accept H-bond from Synthesis solvent.[1]
solute.
Aromatics (Toluene) High interactions with Process solvent.

chlorophenyl ring.

Alkanes (Hexane,

Moderate (Temp.

Lipophilic cyclopentyl

group aids solubility,

Ideal Anti-solvent for

Heptane) dependent) but OH polarity crystallization.
resists.
Insoluble (<0.1 High LogP (3.5) Wash phase to
Water

mg/mL)

prevents hydration.

remove salts.

Experimental Protocols

As a self-validating system, the following protocols ensure accurate solubility data generation.

These methods account for the potentially low melting point of the compound, which can lead

to "oiling out" rather than precipitation.

Protocol A: Equilibrium Solubility Determination (Shake-

Flask Method)
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Objective: Determine thermodynamic solubility at saturation (

o Preparation: Add excess solid (2-Chlorophenyl)(cyclopentyl)methanol (approx. 500 mg) to
2 mL of target solvent in a crimp-sealed HPLC vial.

» Equilibration: Agitate at constant temperature (

) for 24 hours using a thermomixer.

o Phase Separation: Centrifuge at 10,000 rpm for 10 minutes. Critical: If an oil layer forms
(liquid-liquid phase separation), the compound has exceeded its melting point depression
limit in that solvent.

e Quantification: Dilute the supernatant 100x with Acetonitrile and analyze via HPLC-UV (220
nm).

Protocol B: Dynamic Solubility for Crystallization
(Polythermal Method)

Objective: Determine the Metastable Zone Width (MSZW) for purification.

Setup: Prepare a reactor with a turbidity probe.

Dissolution: Heat a mixture of Compound:Solvent (e.g., 1:5 w/v in Ethanol) until clear (

).

Cooling: Ramp down temperature at 0.5°C/min.

Nucleation: Record the temperature at which turbidity spikes (

).

Data Processing: The difference

defines the MSZW.
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Workflow Visualization

The following diagram illustrates the decision matrix for solvent selection based on solubility

outcomes.
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(24h Equilibration)
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Suspension Liquid droplets

Solid Precipitate Oiling Out / 2 Phases
Dilute & Quantify (HPLC) Filter & Quantify Supernatant Switch Solvent System
Good for Reaction Solvent Determine C_sat (Temp too high or MP depression)

Click to download full resolution via product page

Figure 1: Decision logic for solubility screening and handling non-ideal phase behavior (oiling

out).

Thermodynamic Modeling & Applications

For process scale-up, empirical data is often fitted to the Modified Apelblat Equation to predict
solubility at varying temperatures:

Where:

* = Mole fraction solubility
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« = Absolute temperature (K)

» = Empirical constants derived from Protocol A data.

Crystallization Strategy

To purify (2-Chlorophenyl)(cyclopentyl)methanol from reaction byproducts (e.g., unreacted
ketone):

e Solvent System: Use Ethanol/Water or Heptane/Ethyl Acetate.

e Mechanism: The compound is highly soluble in Ethanol. Gradual addition of Water (anti-
solvent) decreases the solvation power, forcing the hydrophobic cyclopentyl/aryl compound
to crystallize while polar impurities remain in solution.

o Temperature: Cooling crystallization is recommended. Maintain

to avoid oiling out (liquid-liquid separation) which traps impurities.

Mechanistic Interaction Diagram
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(cyclopentyl)methanol (Lipophilic Tail)

Cl-Phenyl Ring Pi-Stacking/Dipole DCM/Chloroform
(Pi-System) (Dipole/Dispersion)

Click to download full resolution via product page

Figure 2: Molecular moieties of the target compound and their primary interaction mechanisms
with different solvent classes.
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» National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 61030137, (2-Chlorophenyl)(cyclopentyl)methanol. Retrieved from [Link]

e Hernando, M.V., et al. (2022).High yielding continuous-flow synthesis of norketamine. Org.
Process Res. Dev. 26(4), 1145-1151.[2] (Contextual data on cyclopentyl intermediates).
Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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cyclopentyl-methanol-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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